Cas no 64432-04-8 (3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol)
64432-04-8 structure
Product Name:3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol
Numero CAS:64432-04-8
MF:C23H34O2
MW:342.514867305756
CID:423869
PubChem ID:5373218
Update Time:2024-10-28
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol
- Grifolin monomethyl ether
- Phenol, 3-methoxy-5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-,(E,E)-
- OJJOUHFECGXRFJ-NWLVNBMCSA-N
- 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol #
- 3-Methoxy-5-methyl-2-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phenol
- 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]phenol
- 64432-04-8
- Phenol, 3-methoxy-5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, (E,E)-
- 3-methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol
- DTXSID201138797
- starbld0005553
- AKOS040761804
-
- Inchi: 1S/C23H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-14-21-22(24)15-20(5)16-23(21)25-6/h9,11,13,15-16,24H,7-8,10,12,14H2,1-6H3/b18-11+,19-13+
- Chiave InChI: OJJOUHFECGXRFJ-NWLVNBMCSA-N
- Sorrisi: O(C)C1C=C(C)C=C(C=1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)O
Proprietà calcolate
- Massa esatta: 342.255880323g/mol
- Massa monoisotopica: 342.255880323g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 9
- Complessità: 469
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.5
- XLogP3: 7.5
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 478.8±33.0 °C at 760 mmHg
- Punto di infiammabilità: 195.4±10.3 °C
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G32080-5 mg |
Phenol, 3-methoxy-5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-,(E,E)- |
64432-04-8 | 5mg |
¥5760.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN4169-5 mg |
Grifolin monomethyl ether |
64432-04-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN4169-1 mL * 10 mM (in DMSO) |
Grifolin monomethyl ether |
64432-04-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN4169-5mg |
Grifolin monomethyl ether |
64432-04-8 | 5mg |
¥ 4040 | 2024-07-20 | ||
| A2B Chem LLC | AH08724-5mg |
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol |
64432-04-8 | 98.0% | 5mg |
$719.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G32080-5mg |
Phenol, 3-methoxy-5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-,(E,E)- |
64432-04-8 | ,98.0% | 5mg |
¥5760.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4169-1 ml * 10 mm |
Grifolin monomethyl ether |
64432-04-8 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Lipidi isoprenoidi sesquiterpeni sesquiterpeni
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Lipidi isoprenoidi sesquiterpeni
- sesquiterpeni
- Solventi e Chimici organici Composti organici alcol/etero
64432-04-8 (3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti